molecular formula C8H17NO2S B1490616 N,N-diisopropylethenesulfonamide CAS No. 1333319-65-5

N,N-diisopropylethenesulfonamide

Cat. No.: B1490616
CAS No.: 1333319-65-5
M. Wt: 191.29 g/mol
InChI Key: JVMGMEUIBRDQAJ-UHFFFAOYSA-N
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Description

N,N-Diisopropylethenesulfonamide: is a chemical compound with the molecular formula C8H17NO2S and a molar mass of 191.29 g/mol . This compound belongs to the class of sulfonamides, which are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an organic moiety.

Synthetic Routes and Reaction Conditions:

    Types of Reactions:

    • Oxidation: this compound can undergo oxidation reactions to form sulfonyl chlorides or sulfonic acids.

    • Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid derivative.

    • Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

    Common Reagents and Conditions:

    • Oxidation: Reagents like chromium trioxide (CrO3) or peroxides are used under acidic conditions.

    • Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) .

    • Substitution: Nucleophiles such as amines or alcohols are used in substitution reactions.

    Major Products Formed:

    • Oxidation: Sulfonyl chlorides or sulfonic acids.

    • Reduction: Sulfonic acid derivatives.

    • Substitution: Various amine or alcohol derivatives.

    Scientific Research Applications

    Chemistry: N,N-diisopropylethenesulfonamide is used as a reagent in organic synthesis, particularly in the preparation of sulfonamide derivatives and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies to understand enzyme mechanisms and protein interactions. Medicine: Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

    Mechanism of Action

    The mechanism by which N,N-diisopropylethenesulfonamide exerts its effects involves its interaction with sulfonamide-sensitive enzymes . These enzymes are crucial in various biological processes, and the compound can inhibit their activity by binding to the active site, thereby modulating the biochemical pathways.

    Comparison with Similar Compounds

    • Sulfanilamide: A well-known sulfonamide used in antibiotics.

    • Sulfonylurea: Used in diabetes treatment.

    • Sulfonamide Dyes: Used in the textile industry.

    Uniqueness: N,N-diisopropylethenesulfonamide is unique in its structure and reactivity, making it suitable for specific applications in organic synthesis and biochemical research that other sulfonamides may not be able to fulfill.

    Properties

    IUPAC Name

    N,N-di(propan-2-yl)ethenesulfonamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H17NO2S/c1-6-12(10,11)9(7(2)3)8(4)5/h6-8H,1H2,2-5H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JVMGMEUIBRDQAJ-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC(C)N(C(C)C)S(=O)(=O)C=C
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H17NO2S
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID301278679
    Record name N,N-Bis(1-methylethyl)ethenesulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301278679
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    191.29 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1333319-65-5
    Record name N,N-Bis(1-methylethyl)ethenesulfonamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1333319-65-5
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name N,N-Bis(1-methylethyl)ethenesulfonamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID301278679
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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